

Thermodynamic Properties of 2,3-Dimethylbutane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,3-Dimethylbutane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental thermodynamic properties of **2,3-dimethylbutane**, a branched-chain alkane. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other scientific fields who require precise and well-documented thermodynamic data. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols for the determination of these properties, and includes visualizations of experimental workflows and the interrelation of thermodynamic parameters. All data is presented with references to established scientific sources.

Introduction

2,3-Dimethylbutane, also known as biisopropyl or diisopropyl, is a structural isomer of hexane with the chemical formula C₆H₁₄. It is a colorless, volatile, and flammable liquid with a petroleum-like odor.^[1] As a branched-chain alkane, its thermodynamic properties are of significant interest in various applications, including as a component in fuels, as a solvent, and as a reference compound in thermochemical studies. Accurate knowledge of its thermodynamic behavior is crucial for process design, safety assessments, and computational modeling in chemical and pharmaceutical research.

This guide provides a centralized repository of critically evaluated thermodynamic data for **2,3-dimethylbutane**. It also outlines the experimental methodologies typically employed to measure these properties, offering a deeper understanding of the data's origin and potential sources of error.

Quantitative Thermodynamic Data

The thermodynamic properties of **2,3-dimethylbutane** have been determined through various experimental and computational methods. The following tables summarize the most critical data points available in the literature.

Table 1: General and Physical Properties

Property	Value	Units	Source(s)
Molecular Formula	C6H14	-	
Molar Mass	86.178	g·mol ⁻¹	[1]
Appearance	Colorless liquid	-	[1]
Odor	Petroleum-like	-	[1]
Density	662	mg·mL ⁻¹ (at 20 °C)	
Refractive Index (nD)	1.375	(at 20 °C)	

Table 2: Thermochemical Properties

Property	Value	Units	Source(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\ominus$ 298, liquid)	-208.0 to -206.0	$\text{kJ}\cdot\text{mol}^{-1}$	
Standard Molar Enthalpy of Formation ($\Delta_f H^\ominus$ 298, gas)	-177.80 ± 1.00	$\text{kJ}\cdot\text{mol}^{-1}$	[2]
Standard Molar Enthalpy of Combustion ($\Delta_c H^\ominus$ 298, liquid)	-4155.8 to -4154.0	$\text{kJ}\cdot\text{mol}^{-1}$	
Standard Molar Entropy (S^\ominus 298, liquid)	278.85	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	
Heat Capacity (C), liquid	189.02	$\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	

Table 3: Phase Transition Properties

Property	Value	Units	Source(s)
Melting Point	-136 to -124	°C	
Boiling Point	57.9 to 58.3	°C	
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	1.536 (at 136.02 K, crystal II to I)	kJ·mol ⁻¹	[3]
0.1897 (at 145.04 K, crystal I to liquid)	kJ·mol ⁻¹	[3]	
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	29.2 (at 25 °C)	kJ·mol ⁻¹	[4]
Critical Temperature (T _c)	498.9	K	[5]
Critical Pressure (P _c)	3.12	MPa	[5]
Critical Density (ρ _c)	234	kg·m ⁻³	[5]

Table 4: Vapor Pressure Data

Temperature (°C)	Pressure (kPa)	Source(s)
21.1	26.1	
21.1	200 mmHg (26.7 kPa)	
38.9	400 mmHg (53.3 kPa)	[6]

Experimental Protocols

The accurate determination of the thermodynamic properties of a volatile and flammable compound like **2,3-dimethylbutane** requires specialized experimental techniques. The following sections detail the methodologies for measuring key thermodynamic parameters.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat released during complete combustion in a high-pressure oxygen environment.[7][8]

Objective: To measure the heat of combustion of liquid **2,3-dimethylbutane**.

Apparatus:

- Isoperibol or adiabatic bomb calorimeter
- Oxygen bomb
- Platinum crucible
- Ignition wire (e.g., platinum or nickel-chromium)
- Calorimeter bucket (containing a known mass of water)
- High-precision thermometer (e.g., platinum resistance thermometer)
- Oxygen gas cylinder with a pressure regulator
- Pellet press (for calibration with benzoic acid)
- Analytical balance

Procedure:

- Calibration: The heat capacity of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid.[\[9\]](#)
 - A pellet of benzoic acid of known mass (approximately 1 g) is placed in the crucible.
 - A fuse wire of known length and material is attached to the ignition electrodes, touching the pellet.
 - The bomb is assembled, sealed, and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.
 - The bomb is submerged in the calorimeter bucket containing a precisely weighed amount of water.

- The initial temperature of the water is recorded over a period of time to establish a baseline.
- The sample is ignited by passing an electric current through the fuse wire.
- The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter is calculated from the known enthalpy of combustion of benzoic acid and the measured temperature rise, correcting for the heat released by the ignition wire.

- Sample Measurement:
 - Due to the volatility of **2,3-dimethylbutane**, a special handling procedure is required. A known mass of the liquid is sealed in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation before ignition.[2]
 - The sealed sample is placed in the crucible.
 - The bomb is assembled and charged with oxygen as in the calibration step.
 - The combustion experiment is carried out following the same procedure as for the benzoic acid standard.
 - The total heat released is calculated from the heat capacity of the calorimeter and the corrected temperature rise.
 - The enthalpy of combustion of **2,3-dimethylbutane** is then determined by subtracting the heat of combustion of the ampoule/capsule material (if any) and dividing by the number of moles of the sample.

Phase Transitions (Melting Point and Enthalpy of Fusion) via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature.[10] It is highly effective for determining phase transition temperatures and enthalpies.[11]

Objective: To determine the melting point and enthalpy of fusion of **2,3-dimethylbutane**.

Apparatus:

- Differential Scanning Calorimeter (heat-flux or power-compensation type)
- Volatile sample pans and lids (hermetically sealed aluminum or stainless steel)
- Crimping press for sealing the pans
- Inert gas supply (e.g., nitrogen or argon)
- Cooling system (e.g., liquid nitrogen or mechanical refrigeration)

Procedure:

- Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium, tin).
- Sample Preparation:
 - A small amount of **2,3-dimethylbutane** (typically 1-5 mg) is pipetted into a volatile sample pan.
 - The pan is hermetically sealed to prevent the loss of sample due to evaporation during the experiment.
 - An empty, hermetically sealed pan is used as the reference.
- Measurement:
 - The sample and reference pans are placed in the DSC cell.
 - The cell is cooled to a temperature well below the expected melting point of **2,3-dimethylbutane** (e.g., -150 °C).

- The sample is then heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere.
- The heat flow to the sample is recorded as a function of temperature.
- The melting of the sample is observed as an endothermic peak on the DSC thermogram.
- Data Analysis:
 - The melting point is determined as the onset temperature of the melting peak.
 - The enthalpy of fusion ($\Delta_{\text{fus}}H$) is calculated by integrating the area of the melting peak.

Vapor Pressure and Enthalpy of Vaporization via the Static or Dynamic Method

The vapor pressure of a volatile liquid can be determined using either a static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature, or a dynamic method, which relates the boiling point to the external pressure.[\[5\]](#) [\[12\]](#)

Objective: To measure the vapor pressure of **2,3-dimethylbutane** at various temperatures and determine its enthalpy of vaporization.

Apparatus (Static Method):

- Thermostated sample cell connected to a pressure transducer and a vacuum line
- High-precision temperature controller and sensor
- Vacuum pump
- Pressure measurement device (e.g., capacitance manometer)

Procedure (Static Method):

- A sample of **2,3-dimethylbutane** is introduced into the sample cell.

- The sample is thoroughly degassed to remove any dissolved air by repeated freeze-pump-thaw cycles.
- The sample cell is immersed in a constant-temperature bath or placed in a thermostatically controlled block.
- The system is allowed to reach thermal and vapor-liquid equilibrium.
- The pressure of the vapor is measured using the pressure transducer.
- Measurements are repeated at different temperatures to obtain the vapor pressure curve.

Apparatus (Dynamic Method - Ebulliometry):

- Ebulliometer, which consists of a boiling flask, a condenser, and a temperature sensor placed in the vapor-liquid equilibrium zone.[\[13\]](#)
- Pressure control system

Procedure (Dynamic Method - Ebulliometry):

- The ebulliometer is filled with **2,3-dimethylbutane**.
- The system pressure is set and maintained by the pressure control system.
- The liquid is heated to its boiling point.
- The temperature at which the liquid and vapor phases are in equilibrium is measured. This is the boiling point at the set pressure.
- The procedure is repeated at various pressures.

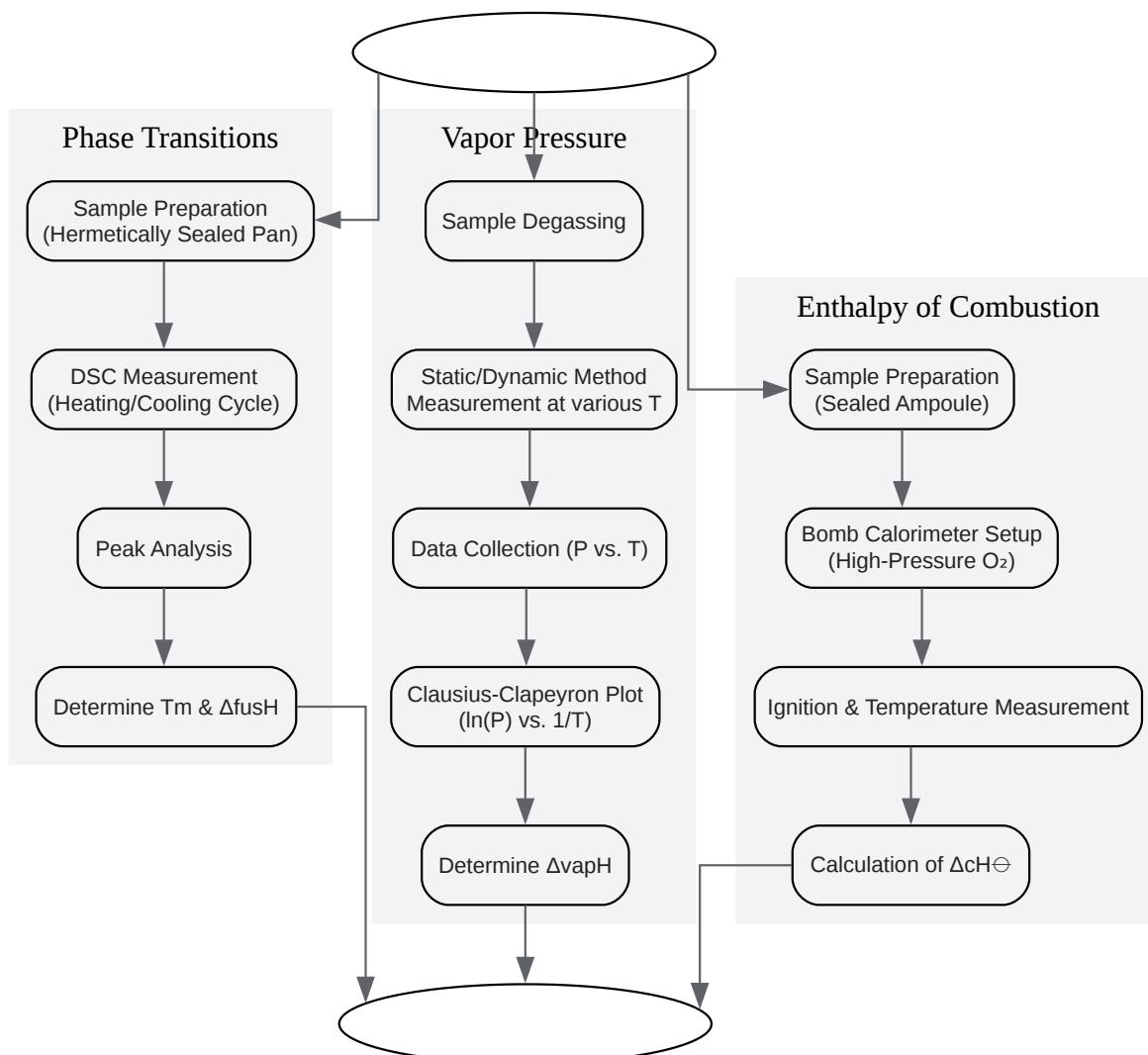
Data Analysis (Enthalpy of Vaporization): The enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be calculated from the vapor pressure data using the Clausius-Clapeyron equation:

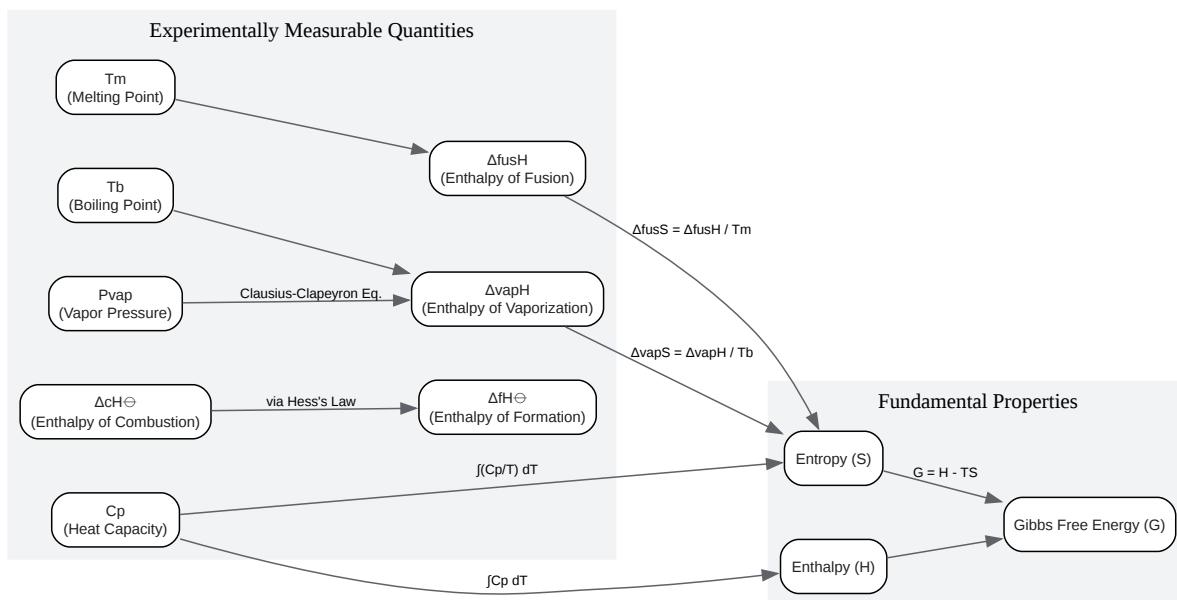
$$\ln(P_2/P_1) = -(\Delta_{\text{vap}}H/R) * (1/T_2 - 1/T_1)$$

where P_1 and P_2 are the vapor pressures at temperatures T_1 and T_2 , and R is the ideal gas constant. A plot of $\ln(P)$ versus $1/T$ will yield a straight line with a slope of $-\Delta_{\text{vap}}H/R$.[\[14\]](#)

Visualization of Methodologies and Concepts

The following diagrams illustrate the experimental workflow for determining the thermodynamic properties of **2,3-dimethylbutane** and the fundamental relationships between these properties.





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